3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique structure incorporating a trifluoromethyl group, phenyl rings, and an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)aniline with phenyl isocyanate to form an intermediate, which is then cyclized under specific conditions to yield the desired oxathiine ring structure . The reaction conditions often involve the use of nonchlorinated organic solvents and temperatures ranging from 20°C to 70°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
- 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
Compared to these similar compounds, 3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide features an oxathiine ring, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C18H14F3NO2S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-phenyl-N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H14F3NO2S/c19-18(20,21)13-8-4-5-9-14(13)22-17(23)15-16(25-11-10-24-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,23) |
InChI Key |
VNCFFLUPHLZRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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